![molecular formula C23H27Cl3N4O B5210599 1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride](/img/structure/B5210599.png)
1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride
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Overview
Description
1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal and ammonia, followed by cyclization.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Addition of the diethylaminoethyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the ethanone group:
Formation of the dihydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction may yield imidazole derivatives with reduced functional groups.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(4-Chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: An antiulcer agent.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-[2-(diethylamino)ethyl]imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O.2ClH/c1-4-26(5-2)14-15-27-19-8-6-7-9-20(19)28-22(16(3)29)21(25-23(27)28)17-10-12-18(24)13-11-17;;/h6-13H,4-5,14-15H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPECQWAPRABQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C)C4=CC=C(C=C4)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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